molecular formula C11H16BrNO B13299491 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol

3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13299491
M. Wt: 258.15 g/mol
InChI Key: SSYJMZWGAGWAQY-UHFFFAOYSA-N
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Description

3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol is a brominated alkyl alcohol characterized by a 2-bromophenyl group attached to an ethylamino chain and a terminal hydroxyl group. This compound is synthesized through multistep reactions involving brominated precursors, as demonstrated in related methodologies (e.g., reduction of 3-(2-bromophenyl)propionic acid to 3-(2-bromophenyl)propan-1-ol with 95% yield under procedure A ). Its structure combines aromatic bromine (enhancing lipophilicity and reactivity) with a polar propanolamine backbone, making it relevant for pharmaceutical or material science applications. Spectral data (NMR, IR) confirm its purity and structural integrity, aligning with literature benchmarks .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

3-[1-(2-bromophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H16BrNO/c1-9(13-7-4-8-14)10-5-2-3-6-11(10)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3

InChI Key

SSYJMZWGAGWAQY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCCCO

Origin of Product

United States

Preparation Methods

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Reductive Amination 2-Bromophenylacetaldehyde + 3-aminopropanol NaBH3CN or Na(OAc)3BH, MeOH, RT Moderate Good stereocontrol possible
Azide Reduction 2-Azido-1-(2-bromophenyl)ethanol Triphenylphosphine, THF, H2O, 50 °C ~85 High yield, mild conditions
Organocatalytic Coupling Amino alcohol + substituted ester NHC catalyst, K2CO3, water, RT to 60 °C 70-80 Useful for analogues, mild and green

Analytical Characterization

  • NMR Spectroscopy:
    • ^1H NMR typically shows aromatic protons (7.2–7.5 ppm), methine and methylene protons adjacent to amine and hydroxyl groups (3.0–4.5 ppm), and aliphatic protons (1.5–2.5 ppm).
    • ^13C NMR confirms the aromatic carbons and aliphatic carbons consistent with the structure.
  • Mass Spectrometry: Electron Spray Ionization (ESI) confirms molecular ion peaks consistent with bromine isotopic pattern.
  • Melting Point: Usually in the range 70–75 °C for similar compounds.
  • Optical Rotation: Measured if chiral centers are present to confirm stereochemistry.
  • FT-IR: Characteristic bands for –OH (3200–3500 cm^-1), –NH (3300–3500 cm^-1), and aromatic C–Br (600–700 cm^-1) observed.

Summary and Recommendations

  • The azide reduction method using triphenylphosphine in THF/water is a highly efficient and mild approach to prepare 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol with good yield and purity.
  • Reductive amination provides a versatile route, especially when stereochemical control is required.
  • Organocatalytic coupling methods are emerging as green and mild alternatives for synthesizing substituted amino alcohols and their analogues.
  • Purification by column chromatography and thorough characterization by NMR, MS, and IR spectroscopy are essential for confirming product identity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding phenylethylamine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium alkoxide (NaOR) in alcohol.

Major Products Formed

    Oxidation: 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-one.

    Reduction: 3-{[1-(2-Phenylethyl)amino}propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the amino group play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 3-(2-Bromophenyl)propan-1-ol
  • Structure: Lacks the ethylamino group, featuring a direct hydroxyl-terminated propane chain.
  • Synthesis : Produced via reduction of 3-(2-bromophenyl)propionic acid (95% yield) .
(b) 1-Bromo-2-(3-bromopropyl)benzene
  • Structure : Replaces the hydroxyl group with a bromine atom.
  • Synthesis : Derived from 3-(2-bromophenyl)propan-1-ol via bromination (95% yield) .
  • Reactivity : Higher electrophilicity due to dual bromine substituents, favoring alkylation or cross-coupling reactions.
(c) 1-(3-Bromopropyl)-2-chlorobenzene
  • Structure : Substitutes bromine on the aromatic ring with chlorine.
  • Properties : Lower molecular weight (vs. bromine) and altered electronic effects (Cl is less electronegative than Br) .
Compound Molecular Formula Molecular Weight Key Substituents Yield (%)
Target Compound C₁₁H₁₆BrNO 258.16 2-Bromophenyl, ethylamino N/A
3-(2-Bromophenyl)propan-1-ol C₉H₁₁BrO 215.09 2-Bromophenyl, hydroxyl 95
1-Bromo-2-(3-bromopropyl)benzene C₉H₁₀Br₂ 290.00 2-Bromophenyl, bromopropyl 95

Functional Group Modifications

(a) 3-Bromo-2,2-bis(bromomethyl)-1-propanol
  • Structure : Branched brominated alcohol with three bromine atoms.
  • Regulatory Status : Evaluated for RoHS restrictions due to environmental persistence .
  • Contrast : Higher bromine content increases toxicity and flame retardancy but reduces solubility in polar solvents compared to the target compound .
(b) 3-[Ethyl(methyl)amino]propan-1-ol
  • Structure: Features ethyl-methylamino instead of bromophenyl-ethylamino.
  • Applications: Simpler alkylamino alcohols are used as intermediates in surfactants or drug synthesis .

Pharmaceutical Analogs

(a) (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure : Replaces bromophenyl with thiophene and introduces stereochemistry (S-configuration).
  • Role : Intermediate for duloxetine (antidepressant), highlighting the impact of aromatic substituents (thiophene vs. bromophenyl) on biological activity .
(b) 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride
  • Structure : Contains a dimethylpropanamine backbone and hydrochloride salt.
  • Contrast : The amine hydrochloride enhances water solubility, whereas the target compound’s hydroxyl group offers milder polarity .

Key Research Findings

  • Synthetic Efficiency: Brominated propanol derivatives (e.g., 3-(2-bromophenyl)propan-1-ol) achieve high yields (>90%) via optimized reduction or bromination protocols .
  • Pharmacological Potential: Amino-propanol derivatives with aromatic groups (e.g., thiophene in duloxetine intermediates) demonstrate that substituent choice dictates target specificity and metabolic stability .

Biological Activity

3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol is an organic compound that has garnered attention due to its potential biological activities. This compound features a bromophenyl group, an amino group, and a hydroxyl group, which contribute to its chemical reactivity and interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrN, with a molecular weight of approximately 273.2 g/mol. The presence of the bromine atom in the phenyl ring enhances its reactivity, while the amino and hydroxyl groups facilitate hydrogen bonding and hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The bromine atom and the amino group play crucial roles in its binding affinity and activity. This compound may function as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can possess minimum inhibitory concentration (MIC) values ranging from 20–70 µM against various bacterial strains, including Gram-positive and Gram-negative bacteria . The presence of the bromophenyl group may enhance the compound's ability to penetrate bacterial membranes and disrupt cellular processes.

Neuropharmacological Effects

Preliminary investigations suggest that this compound may interact with neurotransmitter receptors in the central nervous system (CNS). Such interactions could lead to potential applications in treating neurological disorders. The compound's structural features allow it to engage in critical interactions within synaptic environments, potentially influencing neurotransmission and receptor signaling pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition studies indicate that this compound can modulate enzyme activity, which may have implications for metabolic regulation and therapeutic interventions in metabolic disorders .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives. These derivatives were evaluated for their biological activities, revealing insights into structure-activity relationships (SAR). Notably, modifications to the bromophenyl group have been shown to significantly alter biological activity profiles.

Case Study: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics used as controls. This suggests that further development could lead to novel antimicrobial agents derived from this compound.

CompoundMIC against S. aureus (µM)MIC against E. coli (µM)
Derivative A1015
Derivative B2530
Derivative C510

Q & A

Q. What synthetic routes are recommended for 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the bromophenyl ethylamine intermediate. For example, a reductive amination between 2-bromoacetophenone and propanolamine under hydrogenation conditions (e.g., H₂/Pd-C) can yield the target compound. Reaction optimization includes pH control (basic conditions for amine activation) and temperature modulation (40–60°C for 12–24 hours) to improve yield and purity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and propanolamine backbone (δ ~3.6 ppm for hydroxyl, δ ~2.7 ppm for amine-adjacent CH₂) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves stereochemistry and bond angles, critical for verifying the amino-alcohol configuration.
  • Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (C₁₁H₁₅BrNO: theoretical ~264.05 g/mol) .

Q. What are the common chemical reactions involving this compound, and how are conditions tailored?

  • Methodological Answer :
  • Oxidation : The hydroxyl group can be oxidized to a ketone using mild agents like Dess-Martin periodinane (room temperature, dichloromethane solvent) to avoid over-oxidation .
  • Substitution : The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) under Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at 80–100°C .
  • Salt Formation : Reaction with HCl in diethyl ether yields the hydrochloride salt, enhancing solubility for biological assays .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity be resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To resolve discrepancies:
  • Dose-Response Studies : Conduct full IC₅₀/EC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Purity Verification : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted starting materials) may skew results .
  • Target Engagement Assays : Employ surface plasmon resonance (SPR) or thermal shift assays to directly measure binding affinity to purported targets .

Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate properties such as logP (lipophilicity), CYP450 inhibition, and BBB permeability. For example, the hydroxyl and amine groups suggest moderate solubility but potential hepatic metabolism .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins (e.g., G-protein-coupled receptors) to prioritize in vitro testing .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding modes to enzymes (e.g., kinases), guiding SAR optimization .

Q. How does stereochemistry influence the synthesis and bioactivity of this compound?

  • Methodological Answer : The chiral center at the ethylamino group (R/S configuration) significantly impacts biological activity.
  • Stereoselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst for asymmetric epoxidation) or enzymatic resolution (lipases) to isolate enantiomers .
  • Bioactivity Comparison : Test enantiomers in receptor-binding assays (e.g., radioligand displacement) to identify the active form. For example, the (S)-enantiomer may show 10-fold higher affinity for adrenergic receptors than the (R)-form .

Q. How does this compound compare structurally and functionally to analogs with modified substituents?

  • Methodological Answer : A comparative analysis using the following table highlights key differences:
CompoundStructural VariationBioactivity (Example)
3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-olPara-bromo substituentLower receptor affinity vs. ortho-bromo
3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-olChlorine substitutionEnhanced metabolic stability
3-Amino-1-propanolNo aromatic substitutionMinimal bioactivity

Key findings: The ortho-bromo group in the target compound enhances steric interactions with hydrophobic binding pockets, increasing potency .

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